N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide
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Overview
Description
N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide is a member of indoles.
Scientific Research Applications
Oxazolidinone Derivatives
Oxazolidinones are a relatively new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. Studies have explored novel oxazolidinone analogs, demonstrating significant in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds have shown promise against both gram-positive and gram-negative bacteria, including strains resistant to other antibiotics, without rapid resistance development (Zurenko et al., 1996).
Thiazolidinone Compounds
Thiazolidinones, particularly those containing coumarin moieties, have been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds have shown enhanced activity against common bacterial strains like E. coli, S. aureus, and B. subtilis, indicating their potential in developing new antimicrobial agents (Hamdi et al., 2012).
Spiro Compounds in Synthesis
Spiro compounds, which feature a unique structural motif where two or more rings are joined at a single atom, are of significant interest in organic synthesis due to their complexity and potential pharmacological activities. Research in this area focuses on developing new synthetic routes and exploring their applications in creating bioactive molecules. For example, the heterocyclization of certain acetamides under specific conditions can lead to spiro compounds with potential as intermediates in the synthesis of more complex molecules (Gataullin et al., 2001).
Properties
Molecular Formula |
C42H47N3O7Si |
---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]spiro[indole-3,5'-oxolane]-2'-yl]acetamide |
InChI |
InChI=1S/C42H47N3O7Si/c1-29-39(53(3,4)34-20-18-33(50-2)19-21-34)37(26-38(47)43(22-24-46)27-30-10-6-5-7-11-30)52-42(29)35-12-8-9-13-36(35)45(40(42)48)28-31-14-16-32(17-15-31)44-23-25-51-41(44)49/h5-21,29,37,39,46H,22-28H2,1-4H3/t29-,37+,39-,42+/m0/s1 |
InChI Key |
CABDNGHWHLNZPZ-ROOVVSHOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@]12C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N5CCOC5=O)CC(=O)N(CCO)CC6=CC=CC=C6)[Si](C)(C)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC1C(C(OC12C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N5CCOC5=O)CC(=O)N(CCO)CC6=CC=CC=C6)[Si](C)(C)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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